N-Boc-D-Ser(Me)-ol

Peptide Synthesis Chiral Amino Alcohols Epimerization Control

N-Boc-D-Ser(Me)-ol (CAS 721927-59-9), systematically named tert-butyl N-[(1S)-2-hydroxy-1-(methoxymethyl)ethyl]carbamate or (S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate, is a chiral, orthogonally protected amino alcohol derived from D-serine. It belongs to the class of carbamate-protected serine derivatives and bears three key structural features: an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine, a methyl ether on the side-chain hydroxyl, and a primary alcohol at the C-terminus resulting from reduction of the carboxylic acid.

Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
CAS No. 721927-59-9
Cat. No. B1375101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-D-Ser(Me)-ol
CAS721927-59-9
Molecular FormulaC9H19NO4
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)COC
InChIInChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
InChIKeyCMWJWKLWQJMPMM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-D-Ser(Me)-ol (CAS 721927-59-9): Chiral Protected Amino Alcohol Building Block for Peptide Synthesis and Medicinal Chemistry


N-Boc-D-Ser(Me)-ol (CAS 721927-59-9), systematically named tert-butyl N-[(1S)-2-hydroxy-1-(methoxymethyl)ethyl]carbamate or (S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate, is a chiral, orthogonally protected amino alcohol derived from D-serine . It belongs to the class of carbamate-protected serine derivatives and bears three key structural features: an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine, a methyl ether on the side-chain hydroxyl, and a primary alcohol at the C-terminus resulting from reduction of the carboxylic acid . With a molecular formula of C₉H₁₉NO₄ and a molecular weight of 205.25 g/mol, this compound is supplied as a colorless to pale yellow liquid, soluble in common organic solvents (ethanol, diethyl ether, DMF) and sparingly soluble in water [1]. It is primarily employed as a protected chiral building block in solid-phase and solution-phase peptide synthesis, particularly where a reduced C-terminal serine residue, orthogonal side-chain protection, or defined D-stereochemistry is required .

Why N-Boc-D-Ser(Me)-ol Cannot Be Replaced by Generic Serine Derivatives in Chiral Synthesis Workflows


N-Boc-D-Ser(Me)-ol occupies a precise intersection of three structural variables—C-terminal oxidation state, side-chain protection, and absolute stereochemistry—that collectively define its synthetic utility. Substituting with the more common carboxylic acid analog Boc-Ser(Me)-OH (CAS 51293-47-1) or methyl ester Boc-D-Ser-OMe (CAS 95715-85-8) introduces an sp²-hybridized C-terminal carbon susceptible to α-epimerization during activation and coupling, whereas the reduced primary alcohol form eliminates this racemization pathway entirely [1]. Similarly, using the L-enantiomer N-Boc-L-Ser(Me)-ol (CAS 183793-49-9) in applications requiring D-configuration—such as conferring proteolytic stability or accessing specific chiral space in peptidomimetic drug candidates—can yield diastereomeric products with divergent biological activity . Even the racemic mixture (CAS 1334171-66-2) introduces a 50% enantiomeric impurity burden that complicates downstream purification and can compromise pharmacological outcomes in D-serine-dependent systems [2]. These non-interchangeable structural features mean that procurement decisions must be driven by the specific synthetic target, not by perceived class-level equivalence.

N-Boc-D-Ser(Me)-ol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


C-Terminal Oxidation State: Reduced Alcohol Eliminates α-Epimerization Risk vs. Carboxylic Acid and Ester Analogs

N-Boc-D-Ser(Me)-ol bears a primary alcohol at the C-terminus (reduced from the carboxylic acid), distinguishing it fundamentally from the widely used carboxylic acid analog Boc-Ser(Me)-OH (CAS 51293-47-1, MW 219.24) and methyl ester Boc-D-Ser-OMe (CAS 95715-85-8, MW 219.24). The sp³-hybridized alcohol carbon of the target compound is not susceptible to the deprotonation–reprotonation cycle that drives α-epimerization at the sp²-hybridized carbonyl carbon of esters and acids during activation and coupling [1]. In the context of peptide aldehyde synthesis, protected amino alcohols have been demonstrated to undergo racemization-free oxidation with Dess–Martin periodinane to yield enantiopure peptide aldehydes—a transformation that is not directly accessible from the corresponding carboxylic acid or ester without additional reduction steps and attendant chiral integrity risk [2]. The molecular weight difference (205.25 vs. 219.24 g/mol) reflects the formal replacement of a carbonyl oxygen (16 Da) with two hydrogen atoms (2 Da), a difference that also alters hydrogen-bonding capacity (2 H-bond donors vs. 1 for the acid) and logP .

Peptide Synthesis Chiral Amino Alcohols Epimerization Control

Enantiomeric Purity: Commercial D-Enantiomer Specification vs. Racemic Mixture and L-Enantiomer Alternatives

N-Boc-D-Ser(Me)-ol (CAS 721927-59-9) is the defined (S)-enantiomer of the D-serine-derived amino alcohol series. The commercially available racemic mixture N-Boc-2-amino-3-methoxy-1-propanol (CAS 1334171-66-2) contains both (R)- and (S)-enantiomers in a ~1:1 ratio, introducing a 50% enantiomeric impurity burden that must be resolved or tolerated [1]. The L-enantiomer counterpart N-Boc-L-Ser(Me)-ol (CAS 183793-49-9) carries the opposite (R)-absolute configuration . For the broader class of Boc-protected O-methyl serine derivatives, enantiomeric purity specifications are stringently controlled: commercial Boc-Ser(Me)-OH (CAS 51293-47-1) from Watanabe Chemical is specified with enantiomer content ≤0.5% by HPLC [2], and Boc-O-methyl-L-serine from NBInno is certified at >99% ee with specific optical rotation [α]D²⁰ = −15° to −18° (c=1, MeOH) [3]. A 2024 patent (CN 202410292116) discloses that traditional synthetic routes for Boc-Ser(Me)-OH produce >10% of the undesired D-isomer, whereas an optimized NaH/CH₃I/THF protocol reduces isomer content to <0.1% [4], underscoring that enantiomeric purity is both a critical quality attribute and a synthesis-dependent variable.

Chiral Purity Enantiomeric Excess D-Amino Acid Building Blocks

Side-Chain Methyl Ether Protection: Reduced Hydrogen-Bonding Interference and Improved Solubility vs. Free Hydroxyl Analogs

The methyl ether on the side-chain hydroxyl of N-Boc-D-Ser(Me)-ol provides permanent protection of the serine OH group throughout Boc-based solid-phase peptide synthesis (SPPS), eliminating the risk of O-acylation side reactions and bis-serine derivative formation that plague unprotected serine building blocks [1]. This methylation also reduces the topological polar surface area (TPSA) to 67.8 Ų (computed) and the H-bond donor count to 2 (both on the primary alcohol and carbamate NH) vs. the 3 H-bond donors that would be present in the unprotected diol form, thereby improving solubility in organic solvents and compatibility with hydrophobic coupling conditions [2]. In the broader serine derivative class, O-methylation has been shown to abolish peptide backbone truncation at serine residues—a critical stability consideration when the building block is incorporated into bioactive peptides, as demonstrated by separate mechanisms for age-related truncation and racemisation of peptide-bound serine where methylation of the hydroxyl group abolished truncation while racemisation rates remained comparable [3].

Solid-Phase Peptide Synthesis Side-Chain Protection Orthogonal Protecting Groups

Physical Form and Handling: Liquid State Differentiates N-Boc-D-Ser(Me)-ol from Solid Carboxylic Acid Analogs

N-Boc-D-Ser(Me)-ol is a colorless to pale yellow liquid at ambient temperature , in contrast to the white to off-white crystalline powder form of its carboxylic acid counterpart Boc-Ser(Me)-OH (CAS 51293-47-1, melting point 148–152°C) [1] and the liquid form of the methyl ester Boc-D-Ser-OMe (CAS 95715-85-8, density 1.08 g/mL at 25°C) . The target compound exhibits a computed boiling point of 335.9 ± 32.0°C at 760 mmHg, a flash point of 157.0 ± 25.1°C, a computed density of 1.059 ± 0.06 g/cm³, and a refractive index of 1.453 . Its recommended storage condition is room temperature , whereas Boc-Ser(Me)-OH requires storage at 2–8°C in dry, airtight containers [1], and Boc-D-Ser-OMe requires storage at 0–5°C . The liquid physical state facilitates direct dispensing by volume in automated synthesis platforms, eliminating the weighing and dissolution steps required for solid building blocks.

Laboratory Handling Automated Synthesis Physical Properties

Application-Specific Utility: Direct Precursor to Peptide Aldehydes and C-Terminal Modified Peptides via Alcohol Oxidation

The primary alcohol functionality of N-Boc-D-Ser(Me)-ol makes it a direct precursor to the corresponding α-amino aldehyde—a key pharmacophore in reversible serine and cysteine protease inhibitors—through racemization-free oxidation with Dess–Martin periodinane or related mild oxidants [1]. This contrasts with the carboxylic acid analog Boc-Ser(Me)-OH, which must first be reduced to the alcohol (e.g., via borane or LiAlH₄) before oxidation to the aldehyde, adding one synthetic step and exposing the substrate to strongly reducing conditions that may compromise the Boc group. In solid-phase synthesis, protected amino alcohols derived from serine have been established as versatile intermediates for traceless cleavable linkers via reductive amination (seramox linkers), enabling affinity capture and release workflows [2]. The solution-phase automated synthesis literature further corroborates that the Boc-protection, side-chain masking, and ester-to-alcohol reduction sequence is a well-precedented route to α-amino aldehyde intermediates for complex molecule construction [3].

Peptide Aldehydes Protease Inhibitors C-Terminal Modification

Safety and Hazard Profile: GHS Classification and Handling Considerations for Procurement Planning

N-Boc-D-Ser(Me)-ol carries specific GHS hazard classifications relevant to laboratory safety planning and procurement. According to ChemScene and Apollo Scientific product datasheets, the compound is classified under GHS07 (exclamation mark) with Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is designated as an irritant with Signal Word 'Warning' . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) . This hazard profile, while manageable under standard laboratory PPE protocols, contrasts with the more benign handling profile of Boc-Ser(Me)-OH (non-hazardous cargo, UN3077 Packing Group III) [1], which may influence procurement decisions for high-throughput facilities where minimizing hazard burden is a logistical priority.

Chemical Safety GHS Classification Laboratory Procurement

N-Boc-D-Ser(Me)-ol Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of C-Terminal Peptide Aldehydes as Serine/Cysteine Protease Inhibitors

N-Boc-D-Ser(Me)-ol is the optimal choice when the synthetic target is a peptide aldehyde-based protease inhibitor requiring a D-serine-derived C-terminal aldehyde pharmacophore. The pre-installed primary alcohol enables direct, racemization-free oxidation with Dess–Martin periodinane to the corresponding α-amino aldehyde [1], eliminating the two-step reduction–oxidation sequence that would be required starting from Boc-Ser(Me)-OH or Boc-D-Ser-OMe. This is particularly valuable in medicinal chemistry programs targeting viral proteases (e.g., SARS-CoV Mpro, HCV NS3) or serine proteases (e.g., thrombin, factor Xa), where maintaining absolute stereochemistry at the P1 position is critical for inhibitory potency. The methyl ether side-chain protection further ensures that no O-acylation side reactions occur during solid-phase chain assembly, preserving crude peptide purity [2].

Construction of D-Amino Acid-Containing Peptidomimetics with Enhanced Proteolytic Stability

When designing peptidomimetic drug candidates that incorporate a D-serine residue to confer resistance to endogenous protease degradation, N-Boc-D-Ser(Me)-ol provides the correct D-configuration building block for incorporation at non-C-terminal positions via its primary alcohol handle. The D-stereochemistry is established in the peer-reviewed literature as conferring proteolytic stability relative to L-amino acid-containing peptides [3]. The reduced C-terminal alcohol form avoids the α-epimerization risk inherent to D-serine ester and acid building blocks during activation—a documented concern given that serine derivatives are particularly prone to racemization under basic coupling conditions [4]. The methyl ether side-chain protection additionally eliminates the hydroxyl group as a site of metabolic conjugation or hydrogen-bond-mediated aggregation.

Solid-Phase Synthesis of Traceless Cleavable Affinity Linkers (Seramox Chemistry)

For laboratories developing affinity capture-and-release workflows, N-Boc-D-Ser(Me)-ol serves as a precursor to D-configuration seramox-type secondary amino alcohol linkers. These serine-derived amino alcohols can be incorporated into peptides during SPPS through reductive amination and subsequently serve as traceless cleavage points for releasing captured analytes under mild conditions [5]. The D-enantiomer form is specifically relevant when the linker must be orthogonal to naturally occurring L-amino acid sequences in biological samples, preventing unintended recognition by endogenous proteases or antibodies. The room-temperature liquid physical state of the target compound also facilitates precise volumetric dispensing in automated linker library synthesis .

Chiral Pool Synthesis of D-Serine-Derived Heterocycles and Unnatural Amino Acids

N-Boc-D-Ser(Me)-ol is a valuable entry point into the chiral pool for synthesizing D-serine-derived heterocycles (e.g., oxazolidin-2-ones, morpholines) and unnatural α,α-disubstituted amino acids. The primary alcohol serves as a synthetic handle for oxidation, mesylation/tosylation, or Mitsunobu reactions to introduce diverse functionality at the C-terminus without disturbing the orthogonal Boc and methyl ether protecting groups [6]. The D-configuration provides access to enantiomerically pure products that are not accessible from the more abundant L-serine starting materials. For procurement, the availability of the compound at 98% purity from multiple suppliers (Leyan, ChemScene, abcr, Apollo Scientific) with room-temperature storage ensures supply chain reliability and minimizes inventory management complexity, particularly relevant for CROs and CDMOs maintaining diverse building block libraries.

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